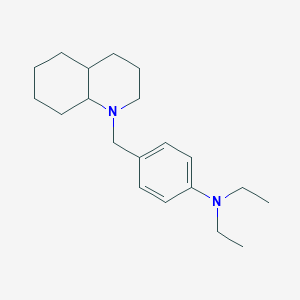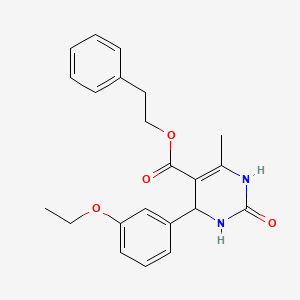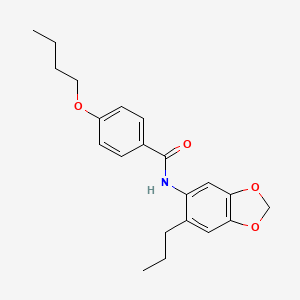
N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. Commonly referred to as "DEOA," this compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of DEOA involves its binding to the dopamine D2 receptor in the brain. This binding blocks the action of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the action of dopamine, DEOA can help to alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
DEOA has been found to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in dopamine receptor density, alterations in dopamine release, and changes in levels of other neurotransmitters such as serotonin and glutamate. These effects suggest that DEOA has the potential to be a powerful tool in the study of neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DEOA has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it ideal for use in biochemical assays. However, DEOA also has some limitations, including its relatively short half-life and its potential for toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research on DEOA. One area of interest is the development of more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. Another area of interest is the exploration of the potential therapeutic applications of DEOA in the treatment of addiction and other neuropsychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of DEOA and its potential mechanisms of action.
Synthesemethoden
The synthesis of DEOA is a complex process that involves several steps. The first step is the synthesis of octahydro-1(2H)-quinoline, which is then reacted with N,N-diethyl-4-chloroaniline to produce DEOA. This synthesis method has been refined over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
DEOA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to act as a selective dopamine D2 receptor antagonist. This makes it a potential candidate for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Eigenschaften
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-3-21(4-2)19-13-11-17(12-14-19)16-22-15-7-9-18-8-5-6-10-20(18)22/h11-14,18,20H,3-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWRNKOMMYFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-diethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5155939.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5155949.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)
![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)